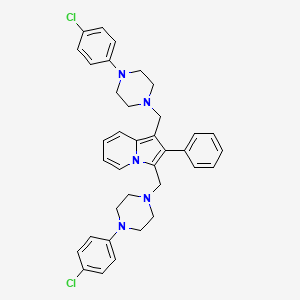
Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-(4-chlorophenyl)indolizine with bis(4-chlorophenyl) disulfide under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis .
化学反应分析
Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the indolizine core .
科学研究应用
Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, this compound has shown potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent . Its unique structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a photosensitive material and in the development of new materials with unique properties .
作用机制
The mechanism of action of Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- can be compared with other similar compounds, such as indole, pyridine, and quinoline derivatives . While these compounds share some structural similarities, Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions . This uniqueness makes it a valuable compound for various scientific and industrial applications .
生物活性
Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that includes an indolizine core and piperazine substituents, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 58892-68-5 |
| Molecular Formula | C36H37Cl2N5 |
| Molecular Weight | 610.618 g/mol |
| IUPAC Name | 2-phenyl-1,3-bis[(4-(4-chlorophenyl)-1-piperazinyl)methyl]indolizine |
| InChI Key | FTBAFQHFYPBQJB-UHFFFAOYSA-N |
The biological activity of Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to exert its effects through the modulation of enzyme activities and receptor interactions, which can lead to alterations in cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : The compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated potent activity, suggesting that it can induce apoptosis in these cells through mechanisms involving caspase activation and cell cycle arrest .
- Selectivity : In vitro experiments demonstrated that Indolizine derivatives exhibited higher selectivity towards cancerous cells compared to normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Structure-Activity Relationship (SAR)
The structure of Indolizine plays a significant role in its biological activity. Variations in the piperazine substituents have been shown to affect the potency of the compound. For example:
- Substituting different groups on the piperazine ring resulted in varying degrees of anticancer activity. Compounds with electron-donating groups generally exhibited enhanced activity due to increased lipophilicity and better receptor binding .
Study 1: Anticancer Efficacy
A research study evaluated the efficacy of Indolizine derivatives against liver cancer cells. The results indicated that treatment with these compounds led to a significant reduction in cell viability, with observed IC50 values ranging from 2.32 µg/mL to 5.36 µg/mL depending on the specific derivative used .
Study 2: Apoptosis Induction
Another study focused on the mechanism by which these compounds induce apoptosis. It was found that treatment resulted in an increase in the Bax/Bcl-2 ratio and activation of caspases, confirming that apoptosis was a primary mechanism of action .
属性
CAS 编号 |
58892-64-1 |
|---|---|
分子式 |
C36H37Cl2N5 |
分子量 |
610.6 g/mol |
IUPAC 名称 |
1,3-bis[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-phenylindolizine |
InChI |
InChI=1S/C36H37Cl2N5/c37-29-9-13-31(14-10-29)41-22-18-39(19-23-41)26-33-34-8-4-5-17-43(34)35(36(33)28-6-2-1-3-7-28)27-40-20-24-42(25-21-40)32-15-11-30(38)12-16-32/h1-17H,18-27H2 |
InChI 键 |
ZYZDZTBBTYQHNO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=C3C=CC=CN3C(=C2C4=CC=CC=C4)CN5CCN(CC5)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















